molecular formula C15H8F3N3O6 B12515946 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 740857-84-5

1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene

Cat. No.: B12515946
CAS No.: 740857-84-5
M. Wt: 383.23 g/mol
InChI Key: PPJIECRKEQWIBQ-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is a chemical compound characterized by the presence of three nitro groups and a trifluoromethyl-substituted phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(trifluoromethyl)benzene: A compound with three trifluoromethyl groups attached to a benzene ring.

    1,3,5-Trinitrobenzene: A compound with three nitro groups attached to a benzene ring.

    1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: A compound with similar structural features but different substituents.

Uniqueness

1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the combination of nitro groups and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

740857-84-5

Molecular Formula

C15H8F3N3O6

Molecular Weight

383.23 g/mol

IUPAC Name

1,3,5-trinitro-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C15H8F3N3O6/c16-15(17,18)10-4-1-9(2-5-10)3-6-12-13(20(24)25)7-11(19(22)23)8-14(12)21(26)27/h1-8H

InChI Key

PPJIECRKEQWIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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